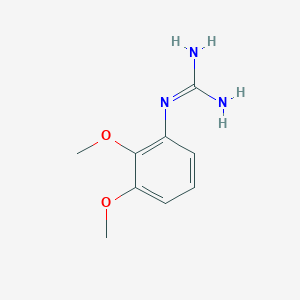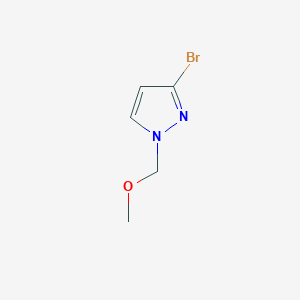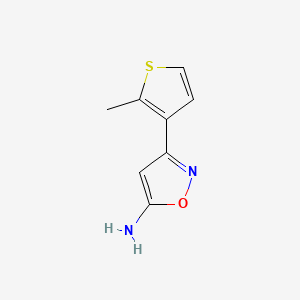
3-(2-Methylthiophen-3-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features an isoxazole ring substituted with an amino group and a thienyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-3-thienyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-thiophenecarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring. The amino group is introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes. The scalability of these methods is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2-methyl-3-thienyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-(2-methyl-3-thienyl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2-methyl-3-thienyl)isoxazole involves its interaction with specific molecular targets. The amino group and the isoxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thienyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(2-thienyl)isoxazole: Lacks the methyl group on the thienyl ring.
5-Amino-3-(3-methyl-2-thienyl)isoxazole: Has a different substitution pattern on the thienyl ring.
Uniqueness
5-Amino-3-(2-methyl-3-thienyl)isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
3-(2-methylthiophen-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,9H2,1H3 |
Clave InChI |
FSSOUFDYTARSME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



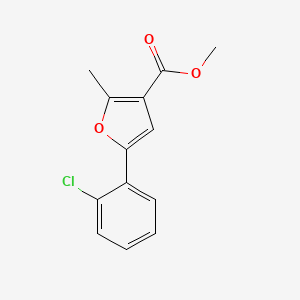
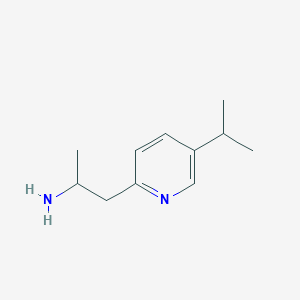

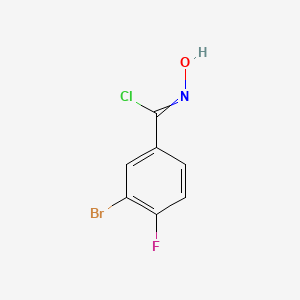
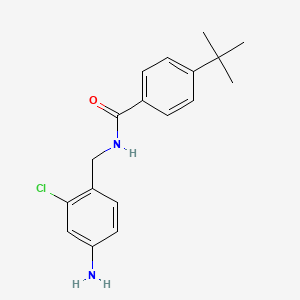
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
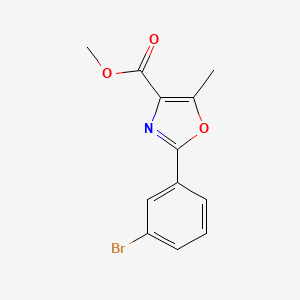

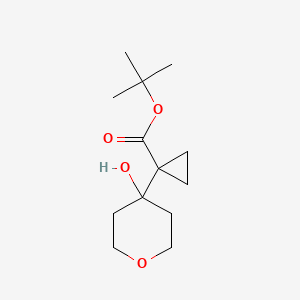
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)

